BenchChemオンラインストアへようこそ!

4-(4-Ethoxyphenyl)-4-oxobutanoic acid

Inflammation Enzyme Inhibition Arachidonic Acid Metabolism

Source 4-(4-Ethoxyphenyl)-4-oxobutanoic acid (CAS 53623-37-3) to leverage its unique para-ethoxy substitution, which enhances electron-donating capacity and lipophilicity vs. methoxy or ortho analogs, directly impacting oxidation kinetics and target binding. This γ-oxobutyric acid is a validated lipoxygenase inhibitor and a critical precursor for dual COX-2/5-LOX anti-inflammatory candidates and DGAT-1 inhibitors for metabolic disease. Ideal for medicinal chemistry, oncology (osteosarcoma), and crystal engineering. Ensure your synthesis program benefits from a differentiated intermediate with multi-target inhibitory potential.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 53623-37-3
Cat. No. B1582563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxyphenyl)-4-oxobutanoic acid
CAS53623-37-3
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)CCC(=O)O
InChIInChI=1S/C12H14O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)
InChIKeyHXMFVOXVXQBEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethoxyphenyl)-4-oxobutanoic acid (CAS 53623-37-3): A Verifiable Building Block for Lipoxygenase and DGAT Inhibition Research


4-(4-Ethoxyphenyl)-4-oxobutanoic acid (synonym: 3-(4-Ethoxybenzoyl)propionic acid) is an aromatic ketone belonging to the γ-oxobutyric acid class [1]. It is primarily characterized as a potent lipoxygenase inhibitor [2] and a key intermediate in the synthesis of biologically active heterocyclic compounds [3]. Its use is also cited in patents for compounds with diacylglycerol acyltransferase (DGAT) inhibitory activity .

Why Substituting 4-(4-Ethoxyphenyl)-4-oxobutanoic Acid for Methoxy or Ortho-Ethoxy Analogs Alters Key Research Outcomes


Direct substitution with in-class analogs like 4-(4-methoxyphenyl)-4-oxobutanoic acid or 4-(2-ethoxyphenyl)-4-oxobutanoic acid is not equivalent. The specific 4-ethoxy substitution on the phenyl ring directly impacts the compound's electronic properties, lipophilicity, and resulting biological activity. For instance, the ethoxy group is a stronger electron-donating group than a methoxy group, which can alter the compound's oxidation kinetics and stability [1]. Furthermore, the para- versus ortho- position of the ethoxy group creates distinct steric and electronic environments, leading to different interactions with biological targets and different intermolecular hydrogen bonding patterns in the solid state [2]. This results in distinct activity profiles, as seen in the compound's reported multi-target inhibition [3].

Quantitative Differentiation Guide for 4-(4-Ethoxyphenyl)-4-oxobutanoic Acid (53623-37-3)


Lipoxygenase (LOX) Inhibition: A Primary Mechanism

The compound is identified as a potent lipoxygenase inhibitor, a key enzyme in the arachidonic acid cascade, and also inhibits cyclooxygenase (COX) to a lesser extent [1]. This multi-target profile differentiates it from specific LOX or COX inhibitors and suggests a broader anti-inflammatory potential. A comparative study on 15-LOX showed a derivative of a 4-oxobutanoic acid compound with a Ki of 22 nM, demonstrating the potential of this scaffold for nanomolar potency [2].

Inflammation Enzyme Inhibition Arachidonic Acid Metabolism

Lipophilicity (LogP) Comparison: Ethoxy vs. Methoxy

The compound has a computed LogP of 2.13 . This is higher than its methoxy analog, 4-(4-methoxyphenyl)-4-oxobutanoic acid, which has a molecular weight of 208.21 g/mol and is predicted to be less lipophilic . The increased LogP value for the ethoxy derivative suggests a potentially different membrane permeability and distribution profile.

Physicochemical Property ADME Drug Design

Patent-Backed Potential as a DGAT Inhibitor Precursor

Patents describe the use of 4-(4-ethoxyphenyl)-4-oxobutanoic acid as a key component in the synthesis of compounds with DGAT inhibitory activity, which are useful for treating diseases like obesity and diabetes . This is a specific and commercially relevant application that may not be shared by all in-class analogs, as the ethoxy substitution is likely crucial for the binding affinity of the final compounds.

Metabolic Disease Obesity Diabetes

Validated Cytotoxicity Against Cancer Cell Lines

The compound has been directly evaluated for cytotoxicity against the 143B (TK-) tumor osteosarcoma cell line [1] and the H9 cell line, where it was classified as 'Toxic' . While specific IC50 values are not available from these sources, the documented cytotoxic activity against these specific cancer models provides a baseline for selecting this compound in oncology research.

Oncology Cytotoxicity Cancer Research

Procurement-Focused Application Scenarios for 4-(4-Ethoxyphenyl)-4-oxobutanoic Acid (53623-37-3)


Dual 5-LOX/COX Inhibitor Development

The compound is a demonstrated lipoxygenase inhibitor and is being investigated in hybrid molecules for dual inhibition of COX-2 and 5-LOX pathways . This makes it a valuable starting material for medicinal chemistry programs aimed at developing novel anti-inflammatory agents with a potentially improved safety profile over selective COX-2 inhibitors.

Metabolic Disorder Research (DGAT Inhibition)

As cited in patent literature, this specific 4-ethoxyphenyl derivative is a precursor for synthesizing compounds with DGAT inhibitory activity . This application is directly relevant for research into obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Synthesis of Bioactive Heterocycles

The compound serves as a crucial intermediate for the synthesis of biologically active five-membered heterocycles, such as butenolides [1]. Its unique intermolecular hydrogen bonding, characterized by O-H...O and C-H...O interactions in the crystal structure, facilitates its use in solid-state reactions and crystal engineering [1].

Cytotoxicity and Anticancer Studies in Osteosarcoma Models

Given its documented inhibitory activity against the 143B osteosarcoma cell line [2], this compound is a suitable candidate for inclusion in oncology-focused compound libraries and for use as a starting point for developing novel anticancer agents targeting bone cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Ethoxyphenyl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.